molecular formula C20H22N2O2S2 B3290219 2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide CAS No. 863511-65-3

2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B3290219
CAS No.: 863511-65-3
M. Wt: 386.5 g/mol
InChI Key: VLBDWPOMMIKPFL-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core substituted with 2,4,5-trimethyl groups and a 2-phenyl-1,3-thiazol-4-yl ethyl side chain. The trimethyl groups enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-14-11-16(3)19(12-15(14)2)26(23,24)21-10-9-18-13-25-20(22-18)17-7-5-4-6-8-17/h4-8,11-13,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBDWPOMMIKPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Chloro-N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (G573-0103)

  • Structure : Features a chloro substituent on the benzene sulfonamide and a 3-fluorophenyl group on the thiazole ring.
  • Molecular Formula : C₁₇H₁₄ClFN₂O₂S₂; Molecular Weight : 396.89 g/mol .
  • The 3-fluorophenyl substituent introduces steric and electronic variations, which may affect binding affinity in biological targets.
Property Target Compound G573-0103
Benzene Substituents 2,4,5-Trimethyl 3-Chloro
Thiazole Substituents Phenyl 3-Fluorophenyl
Molecular Weight (g/mol) ~400–420* 396.89

*Estimated based on structural analogs.

N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide

  • Structure : Nearly identical to the target compound but substitutes the thiazole’s phenyl group with a 4-fluorophenyl.
  • Key Differences: Fluorine’s electron-withdrawing effect may enhance dipole interactions or alter metabolic stability compared to the unsubstituted phenyl group .

Sulfonamide-Thiazole vs. Sulfonamide-Oxadiazole Derivatives

and describe sulfonamide derivatives with oxadiazole rings (e.g., 4-{[2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide). Key distinctions include:

  • Stability : Thiazoles are generally more metabolically stable than oxadiazoles, which are prone to hydrolysis .

Physicochemical and Spectral Comparisons

  • logP and Solubility : The trimethyl groups in the target compound likely increase logP (enhanced lipophilicity) compared to chloro/fluoro analogs, which may have lower logP but improved solubility in polar solvents.
  • Spectral Data :
    • 13C NMR : Aromatic carbons in the trimethylbenzene sulfonamide would resonate near 150–167 ppm, similar to analogs in .
    • ESI-MS : Molecular ion peaks (e.g., [M+Na]⁺) would align with calculated masses, as seen in related compounds (e.g., 398.0712 for C₁₆H₁₇N₅O₂S) .

Biological Activity

Overview

2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound notable for its sulfonamide group and thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C19H22N2O2S2
Molecular Weight 372.51 g/mol
LogP 5.3041
Polar Surface Area 52.226 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6

Antimicrobial Properties

Research indicates that compounds with a sulfonamide structure often exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains and fungi. A study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamides have shown promising results. In vitro studies demonstrated that related sulfonamide compounds can induce apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) and CCRF-CM (leukemia). The mechanism appears to involve cell cycle arrest and increased levels of cleaved caspases, indicating activation of apoptotic pathways . Although specific studies on this compound remain limited, its structural similarities to effective anticancer agents suggest it may possess similar properties.

The biological activity of this compound is likely mediated through interactions with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Calcium Channel Modulation : Some studies suggest that sulfonamides can affect calcium channel activity, influencing cardiovascular parameters like perfusion pressure .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Cardiovascular Effects : A study on related benzenesulfonamides indicated that they could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential role in managing cardiovascular conditions .
  • Cytotoxicity Studies : A comparative analysis of various benzenesulfonamides revealed that modifications to their structure could enhance cytotoxic effects against certain cancer cell lines. The insertion of different cyclic linkers was found to improve their anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzene-1-sulfonamide

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